molecular formula C9H10FNO B12999155 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol

5-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol

Cat. No.: B12999155
M. Wt: 167.18 g/mol
InChI Key: KUWNCGOXPVWGJV-UHFFFAOYSA-N
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Description

5-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves the fluorination of a suitable precursor, such as 1,2,3,4-tetrahydroisoquinoline, followed by hydroxylation. One common method includes the use of electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom. Subsequent hydroxylation can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, further influencing their function .

Comparison with Similar Compounds

  • 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol
  • 5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one
  • 1,2,3,4-Tetrahydroisoquinoline derivatives

Comparison: Compared to other similar compounds, 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The presence of the fluorine atom at the 5-position enhances its stability and lipophilicity, while the hydroxyl group at the 7-position allows for specific interactions with biological targets .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

5-fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol

InChI

InChI=1S/C9H10FNO/c10-9-4-7(12)3-6-5-11-2-1-8(6)9/h3-4,11-12H,1-2,5H2

InChI Key

KUWNCGOXPVWGJV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)O)F

Origin of Product

United States

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